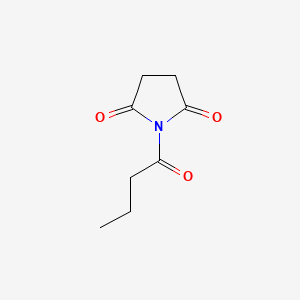

1-Butanoylpyrrolidine-2,5-dione

Description

1-Butanoylpyrrolidine-2,5-dione is a succinimide derivative featuring a butanoyl (C₄H₇O) substituent at the N1 position of the pyrrolidine-2,5-dione core.

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

1-butanoylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C8H11NO3/c1-2-3-6(10)9-7(11)4-5-8(9)12/h2-5H2,1H3 |

InChI Key |

JMRWANWXMCZNFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N1C(=O)CCC1=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of pyrrolidine-2,5-dione derivatives typically involves the reaction of maleic anhydride or substituted maleic anhydrides with amines or amidrazones, followed by cyclization to form the imide ring. For this compound, the butanoyl group is introduced via acylation or by using butanoyl-substituted starting materials.

Method 1: Reaction of Maleic Anhydride with Butanoyl Amine Derivatives

One classical approach involves the condensation of maleic anhydride with butanoyl amines under reflux conditions in acetic acid or similar solvents. This reaction proceeds via nucleophilic attack of the amine on the anhydride, leading to ring closure and formation of the pyrrolidine-2,5-dione core bearing the butanoyl substituent at nitrogen.

- Typical conditions: Reflux in glacial acetic acid for 2–4 hours.

- Work-up: The reaction mixture is cooled, poured into ice water, precipitating the product, which is filtered, washed, and dried.

- Yields: Generally moderate to high (70–90%) depending on purity and reaction time.

This method is supported by analogous syntheses of pyrrole-2,5-dione derivatives reported in the literature, where acylated amines react with maleic anhydride to give N-acylpyrrolidine-2,5-diones.

Method 2: Cyclization of N-Butanoyl-Substituted Precursors

Another approach involves the cyclization of N-butanoyl-substituted intermediates such as N-butanoyl hydrazones or amidrazones with maleic anhydride or its derivatives.

- Example: Reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride in solvents like toluene or chloroform under reflux.

- Outcome: Formation of 1H-pyrrole-2,5-dione derivatives with butanoyl substitution.

- Yields: High (75–95%) depending on solvent and temperature.

- Notes: Reaction time and solvent choice critically affect yields; chloroform or toluene at reflux generally give superior results compared to room temperature or diethyl ether.

This method allows for structural diversity and is efficient for synthesizing substituted pyrrolidine-2,5-diones.

Method 3: Microwave-Assisted Synthesis

Microwave irradiation has been utilized to accelerate the synthesis of pyrrolidine-2,5-dione derivatives, including those with acyl substituents.

- Procedure: Reacting dichloromaleic anhydride with appropriate amines (such as butanoyl amines) in ethanol with acetic acid as catalyst under microwave irradiation.

- Advantages: Short reaction times (15–20 minutes), improved yields (up to 70%), and energy efficiency compared to traditional reflux methods.

- Monitoring: Thin layer chromatography (TLC) is used to track reaction progress.

- Outcome: Efficient formation of the pyrrolidine-2,5-dione ring with substituents.

This technique is promising for rapid and scalable preparation of this compound.

Detailed Research Outcomes and Data Tables

Optimization of Reaction Conditions

| Method | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Maleic anhydride + butanoyl amine | Glacial acetic acid | Reflux (approx. 118°C) | 2–4 hours | 70–90 | Standard method, moderate to high yield |

| Amidrazone + maleic anhydride | Toluene/Chloroform | Reflux (110–115°C) | 1–4 hours | 75–95 | High yield, solvent dependent |

| Microwave-assisted synthesis | Ethanol + AcOH | Microwave reflux | 15–20 minutes | ~70 | Faster, energy efficient |

Reaction Mechanism Insights

- The initial nucleophilic attack of the nitrogen atom of the butanoyl amine or amidrazone on the electrophilic carbonyl carbon of maleic anhydride initiates ring formation.

- Subsequent cyclization and dehydration steps yield the pyrrolidine-2,5-dione ring.

- Density Functional Theory (DFT) studies on related pyrrolidine-2,5-dione systems suggest that solvent polarity and substituent effects influence the reaction pathway and product stability.

Analytical Characterization

- IR Spectroscopy: Characteristic absorption bands for the imide carbonyl groups appear around 1700–1750 cm⁻¹.

- NMR Spectroscopy: The N-substituted butanoyl group shows methyl and methylene proton signals typically between 0.9–2.5 ppm, while the pyrrolidine ring protons appear downfield.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm product formation.

- X-ray Crystallography: Used in some studies to confirm the structure and stereochemistry of substituted pyrrolidine-2,5-diones.

Chemical Reactions Analysis

Types of Reactions

1-Butanoylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions

Major Products Formed

Oxidation: N-oxides

Reduction: Amine derivatives

Substitution: Various N-substituted pyrrolidine-2,5-diones

Scientific Research Applications

1-Butanoylpyrrolidine-2,5-dione has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including as an antibacterial and anticancer agent.

Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-butanoylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound’s structure allows it to form stable complexes with proteins, affecting their function and activity. Pathways involved in its action include enzyme inhibition and modulation of protein-protein interactions .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Key Observations :

- Antiviral Activity: Benzylidene and isobutyl substituents in diketopiperazines correlate with H1N1 inhibition (e.g., compound 6 in , IC₅₀ = 28.9 µM) . The butanoyl group’s linear chain may reduce steric hindrance compared to branched isobutyl, possibly altering viral protease binding.

- Enzyme Inhibition: Methoxyphenethyl derivatives () inhibit tyrosinase, while curcumin analogs () target DNA methyltransferases. The butanoyl group’s lack of aromaticity may limit enzyme interaction compared to planar aryl substituents.

- Receptor Binding: Arylpiperazine-linked derivatives () show high 5-HT1A/SERT affinity due to aromatic π-π interactions. The butanoyl group’s aliphatic nature likely shifts activity toward non-CNS targets.

Physicochemical Properties

- Lipophilicity: Butanoyl (logP ~1.8–2.2) is more lipophilic than methyl (logP ~0.6) but less than aryl groups (e.g., benzylidene, logP ~3.0), balancing membrane permeability and solubility .

- Metabolic Stability: Bulky substituents like arylpiperazine () may resist cytochrome P450 oxidation, whereas the butanoyl group’s terminal methyl could undergo β-oxidation, shortening its half-life.

Q & A

Q. What are the most reliable synthetic routes for 1-Butanoylpyrrolidine-2,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a butanoyl group to the pyrrolidine-2,5-dione core via nucleophilic acylation. For example, analogous compounds (e.g., 1-(p-tolyl)pyrrolidine-2,5-dione) are synthesized using activated acyl chlorides under anhydrous conditions with bases like triethylamine . Optimization includes controlling stoichiometry (e.g., 1.2:1 molar ratio of butanoyl chloride to pyrrolidine-dione), temperature (0–5°C to minimize side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To verify substituent positions (e.g., butanoyl group integration at δ ~2.3–2.5 ppm for methylene protons) .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., [M+H]+ calculated for C₈H₁₁NO₃: 170.0817) .

- FT-IR : To identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Modify the butanoyl chain length (e.g., propionyl vs. pentanoyl) and introduce aromatic/heterocyclic groups at the pyrrolidine nitrogen.

- Activity Assays : Test derivatives against target enzymes (e.g., aromatase IC₅₀ comparisons) using fluorometric or colorimetric assays .

- Data Analysis : Correlate logP values (lipophilicity) with membrane permeability using computational tools like Molinspiration .

Q. What in vitro models are suitable for assessing the neuroprotective or anticancer potential of this compound?

- Methodological Answer :

- MTT Assay : Evaluate cytotoxicity in SH-SY5Y (neuroblastoma) or MCF-7 (breast cancer) cell lines, with IC₅₀ calculations via nonlinear regression .

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or caspase-3 using Ellman’s method or fluorogenic substrates .

- Dose-Response Curves : Use concentrations ranging from 1 nM to 100 µM to identify therapeutic windows .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) .

- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding variables (e.g., solvent effects) .

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to verify binding modes against target receptors (e.g., 5-HT1A) .

Q. What strategies ensure the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH Profiling : Assess compound integrity in buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~260 nm) .

- Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent hydrolysis .

Q. How can in silico modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., 5-HT1A) for >100 ns to validate stability .

- QSAR Modeling : Train models with descriptors like polar surface area (PSA) and H-bond donors to optimize lead compounds .

Cross-Disciplinary and Comparative Questions

Q. What methodologies elucidate multi-target interactions of this compound in complex biological systems?

- Methodological Answer :

- Network Pharmacology : Construct interaction networks using STRING or KEGG to identify off-target effects .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) for simultaneous targets (e.g., SERT and MAO-A) .

Q. How do structural analogs of this compound compare in terms of bioactivity and synthetic feasibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.